Tert-butyl 4-[4-[(1-hydroxy-2-methylpropan-2-yl)carbamoyl]-2-oxopyrrolidin-1-yl]piperidine-1-carboxylate
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Overview
Description
Tert-butyl 4-[4-[(1-hydroxy-2-methylpropan-2-yl)carbamoyl]-2-oxopyrrolidin-1-yl]piperidine-1-carboxylate is a complex organic compound with a unique structure that includes a piperidine ring, a pyrrolidinone moiety, and a tert-butyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-[4-[(1-hydroxy-2-methylpropan-2-yl)carbamoyl]-2-oxopyrrolidin-1-yl]piperidine-1-carboxylate typically involves multiple steps. One common approach is to start with the piperidine ring, which is then functionalized to introduce the pyrrolidinone moiety and the tert-butyl ester group. The reaction conditions often involve the use of protecting groups, such as tert-butyl, to prevent unwanted side reactions. Specific reagents and catalysts, such as acids or bases, are used to facilitate the formation of the desired bonds .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-[4-[(1-hydroxy-2-methylpropan-2-yl)carbamoyl]-2-oxopyrrolidin-1-yl]piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The carbonyl group in the pyrrolidinone moiety can be reduced to form an alcohol.
Substitution: The tert-butyl ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the carbonyl group would yield an alcohol .
Scientific Research Applications
Tert-butyl 4-[4-[(1-hydroxy-2-methylpropan-2-yl)carbamoyl]-2-oxopyrrolidin-1-yl]piperidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: It may be used in the study of enzyme interactions and protein binding due to its unique structure.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which tert-butyl 4-[4-[(1-hydroxy-2-methylpropan-2-yl)carbamoyl]-2-oxopyrrolidin-1-yl]piperidine-1-carboxylate exerts its effects involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, potentially inhibiting or activating their function. This interaction can affect various biochemical pathways, leading to the desired therapeutic or chemical outcome .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate
- Tert-butyl 4-(1-hydroxy-2-methylpropan-2-yl)piperidine-1-carboxylate
- Tert-butyl 4-(2-(2-hydroxyethyl)phenyl)piperidine-1-carboxylate
Uniqueness
What sets tert-butyl 4-[4-[(1-hydroxy-2-methylpropan-2-yl)carbamoyl]-2-oxopyrrolidin-1-yl]piperidine-1-carboxylate apart from similar compounds is its combination of functional groups, which provides unique reactivity and binding properties. This makes it particularly valuable in the synthesis of complex molecules and in the study of biochemical interactions .
Properties
IUPAC Name |
tert-butyl 4-[4-[(1-hydroxy-2-methylpropan-2-yl)carbamoyl]-2-oxopyrrolidin-1-yl]piperidine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H33N3O5/c1-18(2,3)27-17(26)21-8-6-14(7-9-21)22-11-13(10-15(22)24)16(25)20-19(4,5)12-23/h13-14,23H,6-12H2,1-5H3,(H,20,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCTJRMRIQLJFBF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)N2CC(CC2=O)C(=O)NC(C)(C)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H33N3O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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